[7-Acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
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Overview
Description
[7-Acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-Acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,2-d][1,3]dioxin Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydropyrano[3,2-d][1,3]dioxin ring.
Introduction of the Acetamido Group: The acetamido group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Incorporation of the Trichloroethanimidoyl Group: This step involves the reaction of the intermediate compound with trichloroacetonitrile in the presence of a base to form the trichloroethanimidoyl group.
Final Acetylation: The final step is the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and acetamido groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the trichloroethanimidoyl group, converting it to a less chlorinated derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetate and trichloroethanimidoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield phenol derivatives, while reduction of the trichloroethanimidoyl group may produce less chlorinated imidoyl compounds.
Scientific Research Applications
Chemistry
In chemistry, [7-Acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological processes at the molecular level.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity may offer new avenues for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [7-Acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate]
- [2-Acetamido-2-deoxy-β-D-glucopyranose]
Uniqueness
Compared to similar compounds, [7-Acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate stands out due to its unique combination of functional groups. This combination provides distinct reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C19H21Cl3N2O7 |
---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
[7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25) |
InChI Key |
BITIXZADLMPSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C |
Origin of Product |
United States |
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